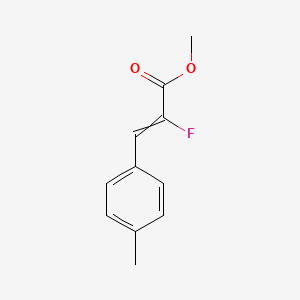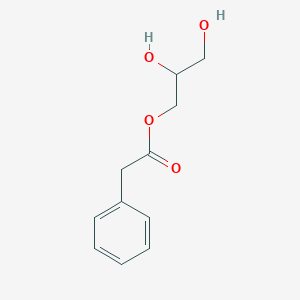
2,3-Dihydroxypropyl phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxypropyl phenylacetate is an organic compound with the molecular formula C11H14O4 It is an ester formed from phenylacetic acid and glycerol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl phenylacetate typically involves the esterification of phenylacetic acid with glycerol. One common method includes mixing phenylacetic acid and glycerol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions at elevated temperatures to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher efficiency and yield. The use of solid acid catalysts, such as Amberlyst-15, can also enhance the selectivity and yield of the esterification process .
化学反应分析
Types of Reactions
2,3-Dihydroxypropyl phenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
科学研究应用
2,3-Dihydroxypropyl phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2,3-Dihydroxypropyl phenylacetate involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases, leading to the release of phenylacetic acid and glycerol. Phenylacetic acid can then participate in various metabolic pathways, including the synthesis of neurotransmitters and other biologically active compounds .
相似化合物的比较
Similar Compounds
Phenylacetic acid: A precursor to 2,3-Dihydroxypropyl phenylacetate, known for its applications in the synthesis of pharmaceuticals and fragrances.
Glycerol esters: Compounds similar to this compound, used in various industrial applications.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of phenylacetic acid and glycerol.
属性
CAS 编号 |
516484-04-1 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
2,3-dihydroxypropyl 2-phenylacetate |
InChI |
InChI=1S/C11H14O4/c12-7-10(13)8-15-11(14)6-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2 |
InChI 键 |
CANHRSQDYAGCEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14246106.png)
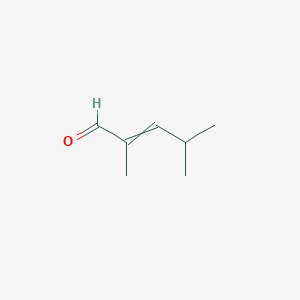
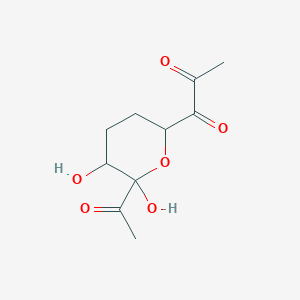
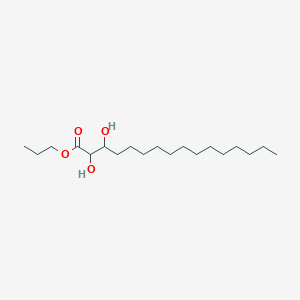
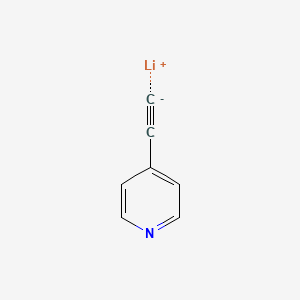
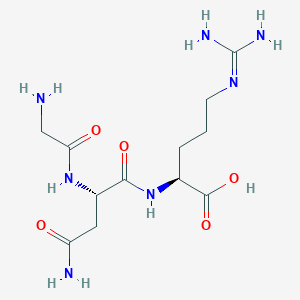
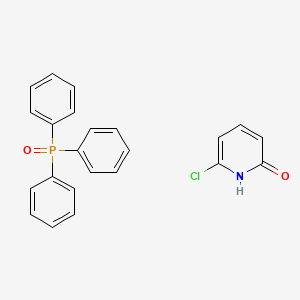
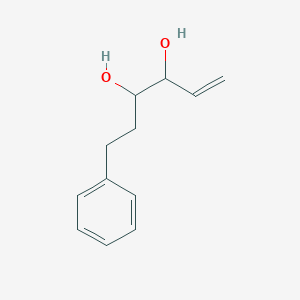
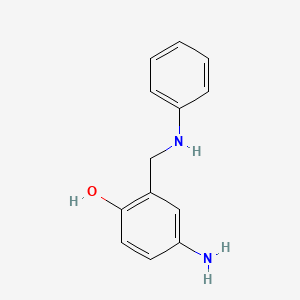
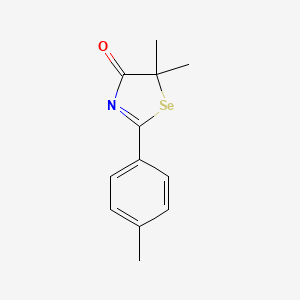
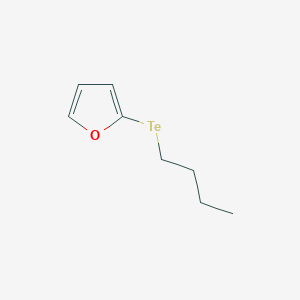
![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
